Myzodendrone
Myzodendrone
Myzodendrone belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. Myzodendrone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, myzodendrone is primarily located in the cytoplasm. Outside of the human body, myzodendrone can be found in fruits. This makes myzodendrone a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
101705-37-7
VCID:
VC21219355
InChI:
InChI=1S/C16H22O8/c1-8(18)2-3-9-4-5-10(19)11(6-9)23-16-15(22)14(21)13(20)12(7-17)24-16/h4-6,12-17,19-22H,2-3,7H2,1H3/t12-,13-,14+,15-,16-/m1/s1
SMILES:
CC(=O)CCC1=CC(=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O
Molecular Formula:
C16H22O8
Molecular Weight:
342.34 g/mol
Myzodendrone
CAS No.: 101705-37-7
Cat. No.: VC21219355
Molecular Formula: C16H22O8
Molecular Weight: 342.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Myzodendrone belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. Myzodendrone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, myzodendrone is primarily located in the cytoplasm. Outside of the human body, myzodendrone can be found in fruits. This makes myzodendrone a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 101705-37-7 |
| Molecular Formula | C16H22O8 |
| Molecular Weight | 342.34 g/mol |
| IUPAC Name | 4-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]butan-2-one |
| Standard InChI | InChI=1S/C16H22O8/c1-8(18)2-3-9-4-5-10(19)11(6-9)23-16-15(22)14(21)13(20)12(7-17)24-16/h4-6,12-17,19-22H,2-3,7H2,1H3/t12-,13-,14+,15-,16-/m1/s1 |
| Standard InChI Key | LMPCSMHAJDXHSV-IBEHDNSVSA-N |
| Isomeric SMILES | CC(=O)CCC1=CC(=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
| SMILES | CC(=O)CCC1=CC(=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
| Canonical SMILES | CC(=O)CCC1=CC(=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
| Appearance | Powder |
| Melting Point | 120-123°C |
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